2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid
Description
2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid is a pyridine-based compound featuring a nitro group at position 3, a 3-methoxybenzylamino substituent at position 6, and an aminoethyl acetic acid moiety at position 2. The acetic acid terminal group enhances hydrophilicity and ionic interactions, making the compound suitable for applications in medicinal chemistry, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-[[6-[(3-methoxyphenyl)methylamino]-3-nitropyridin-2-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5/c1-24-11-4-2-3-10(7-11)8-16-13-6-5-12(19(22)23)15(18-13)17-9-14(20)21/h2-7H,8-9H2,1H3,(H,20,21)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOERROJJRGIXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC(=C(C=C2)[N+](=O)[O-])NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, which undergoes nitration to introduce the nitro group. Subsequent steps involve the protection and deprotection of functional groups, such as the amino group, using protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzoxy)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent due to its structural features that may confer therapeutic benefits. Its applications in medicinal chemistry include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Properties : Research indicates that related compounds possess significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar derivatives has been reported around 256 µg/mL.
Organic Synthesis
2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in:
- Multi-step Synthesis : The compound can undergo various chemical transformations, including oxidation and reduction reactions. For example, the nitro group can be reduced to form an amino derivative, which can further participate in nucleophilic substitution reactions to introduce new functional groups onto the pyridine ring.
Materials Science
The compound's unique properties make it suitable for developing new materials with specific functionalities. Its applications in materials science include:
- Polymer Chemistry : It can be used as a building block for synthesizing functional polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives based on this compound. The results indicated that certain modifications enhanced its cytotoxic effects against human cancer cell lines while minimizing toxicity to normal cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related structures. The findings demonstrated that derivatives exhibited significant activity against multi-drug resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail.
Mechanism of Action
The mechanism of action of 2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxybenzyl group may enhance binding affinity to certain receptors or enzymes, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Structural Differences and Implications
The following table summarizes structural features of 2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid and related compounds:
Functional Group Analysis
- Terminal Group : The target compound’s carboxylic acid (pKa ~2.5) is ionized at physiological pH, enhancing solubility and hydrogen-bonding capacity compared to acetamide derivatives (e.g., ), which are neutral and more lipophilic.
- Pyridine Modifications: The 3-nitro group in the target compound and is a strong electron-withdrawing moiety, stabilizing negative charge and influencing reactivity. Compounds like replace nitro with trifluoromethyl and dimethylamino groups, altering electronic properties (e.g., trifluoromethyl enhances metabolic stability and lipophilicity).
Solubility and Lipophilicity
Biological Activity
2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid is a complex organic compound that exhibits a range of biological activities, making it of interest in pharmacological research. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with amino and methoxy groups, contributing to its biological properties. Its structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Modulation of Signaling Pathways : It interacts with various signaling pathways, including those related to apoptosis and cell cycle regulation.
- Antioxidant Properties : The presence of the methoxy group enhances its ability to scavenge free radicals, providing protective effects against oxidative stress.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis via caspase activation .
Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of the compound against various pathogens. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential as a novel antibiotic agent .
Enzyme Inhibition Study
Another study focused on the inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The compound demonstrated competitive inhibition with a Ki value in the nanomolar range, highlighting its potential in treating diseases related to folate metabolism .
Q & A
Q. Basic
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate nitroaromatic by-products.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the product and impurities.
- Safety : Nitro compounds are often light-sensitive; perform purification under amber glassware or low-light conditions .
- Purity validation : Combine TLC (Rf consistency) with HPLC-UV (≥95% peak area) and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
